

Meta-analysis of (R,R)-Glycopyrrolate: A Review of Clinical Trial Data

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Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

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While a specific meta-analysis of the (R,R)-enantiomer of glycopyrrolate is not available in published literature, extensive clinical trial data exists for the racemic mixture of glycopyrrolate. Preclinical studies suggest that the (R,R)-enantiomer is the more pharmacologically active component. This guide provides a comprehensive comparison of glycopyrrolate's performance across key indications, drawing from major clinical trials and meta-analyses of the racemic mixture, with the understanding that the clinical effects are likely primarily attributable to the (R,R)-enantiomer.

Glycopyrrolate, a quaternary ammonium muscarinic antagonist, is utilized in the management of several conditions characterized by cholinergic overactivity, including primary hyperhidrosis (excessive sweating) and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves competitively blocking acetylcholine at muscarinic receptors, thereby reducing secretions and causing smooth muscle relaxation.[1][2][3] Due to its quaternary amine structure, glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to other anticholinergics like atropine.[4]

This guide will synthesize data from key clinical trials, including the ATMOS trials for hyperhidrosis and the GEM and GOLDEN trials for COPD, to provide a comparative overview of glycopyrrolate's efficacy and safety.

Comparative Efficacy of Glycopyrrolate

The efficacy of glycopyrrolate has been demonstrated in large, randomized, placebo-controlled trials across its primary indications.

Primary Axillary Hyperhidrosis

Topical glycopyrrolate has emerged as an effective treatment for primary axillary hyperhidrosis. The ATMOS-1 and ATMOS-2 Phase 3 trials evaluated the efficacy and safety of glycopyrronium tosylate (a salt of glycopyrrolate) applied once daily.

Trial	Treatment Group	Primary Endpoint	Primary Endpoint
		1: ≥ 4 -point improvement on Axillary Sweating Daily Diary (ASDD) Item 2	2: Absolute Change from Baseline in Sweat Production
ATMOS-1 & ATMOS-2 (Pooled)	Glycopyrronium Tosylate 3.75%	59.5% of patients	-107.6 mg/5 min
Vehicle		27.6% of patients	-92.1 mg/5 min

Data from pooled analysis of ATMOS-1 and ATMOS-2 trials.[\[5\]](#)

Chronic Obstructive Pulmonary Disease (COPD)

Inhaled glycopyrrolate is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of COPD. The GEM-1 and GEM-2, as well as the GOLDEN-3 and GOLDEN-4 trials, have established its role in improving lung function.

Trial	Treatment Group	Primary Endpoint: Change from Baseline in FEV1 AUC0-12h at Week 12
GEM-1	Glycopyrrolate 15.6 µg BID	Statistically significant improvement vs. placebo (P<0.001)
GEM-2	Glycopyrrolate 15.6 µg BID	Statistically significant improvement vs. placebo (P<0.001)
GOLDEN-3	Nebulized Glycopyrrolate 25 µg BID	0.105 L improvement vs. placebo (P≤0.0001)
Nebulized Glycopyrrolate 50 µg BID	0.126 L improvement vs. placebo (P≤0.0001)	
GOLDEN-4	Nebulized Glycopyrrolate 25 µg BID	0.084 L improvement vs. placebo (P≤0.0001)
Nebulized Glycopyrrolate 50 µg BID	0.082 L improvement vs. placebo (P≤0.0001)	

FEV1 AUC0-12h: Area under the curve for forced expiratory volume in 1 second from 0 to 12 hours. BID: Twice daily.

Preclinical Evidence for (R,R)-Glycopyrrolate Efficacy

While clinical trials have been conducted with the racemic mixture, preclinical research highlights the stereospecificity of glycopyrrolate's activity. In a study evaluating N-substituted soft anticholinergics based on glycopyrrolate, the pure 2R isomers were found to be significantly more active than the 2S isomers, with activity differences ranging from 27 to 447 times for some derivatives.[6] Another study on soft glycopyrrolate analogs also demonstrated that the 2R isomers were consistently more potent.[7] This suggests that the (R,R)-enantiomer is the primary contributor to the therapeutic effects observed in clinical trials of racemic glycopyrrolate. One in vitro study also demonstrated that **(R,R)-Glycopyrrolate** acts

synergistically with the PDE4 inhibitor rolipram and the steroid budesonide in inhibiting inflammatory mediators.[8]

Experimental Protocols

ATMOS-1 and ATMOS-2 Trials (Primary Axillary Hyperhidrosis)

- Study Design: Replicate Phase 3, randomized, double-blind, vehicle-controlled trials.[5]
- Patient Population: Patients aged 9 years and older with primary axillary hyperhidrosis for at least 6 months, with a gravimetrically measured sweat production of ≥ 50 mg in 5 minutes in each axilla and an Axillary Sweating Daily Diary (ASDD) score of ≥ 4 . [9]
- Intervention: Patients were randomized (2:1) to receive glycopyrronium tosylate 3.75% or a vehicle, applied once daily to each axilla for 4 weeks.[5]
- Primary Endpoints:
 - The proportion of patients with at least a 4-point improvement from baseline on the ASDD Item 2 (severity of sweating) at week 4.[5]
 - The absolute change from baseline in gravimetric sweat production at week 4.[5]
- Statistical Analysis: Efficacy was assessed in the intent-to-treat population. The co-primary endpoints were analyzed using the Cochran-Mantel-Haenszel test stratified by study and baseline Hyperhidrosis Disease Severity Scale score for the ASDD responder rate and an analysis of covariance model for the change in sweat production.[10][11]

GEM-1 and GEM-2 Trials (COPD)

- Study Design: Two identical 12-week, multicenter, double-blind, placebo-controlled, parallel-group studies.
- Patient Population: Patients with stable, symptomatic COPD with moderate-to-severe airflow limitation.

- Intervention: Patients were randomized to receive inhaled glycopyrrolate 15.6 µg twice daily or a placebo via the Neohaler™ device.
- Primary Endpoint: Change from baseline in FEV1 AUC0-12h at week 12.
- Secondary Endpoints: Included other spirometric parameters, health status (St. George's Respiratory Questionnaire), dyspnea (Transition Dyspnea Index), rescue medication use, and COPD symptoms.
- Statistical Analysis: The primary efficacy analysis was performed on the full analysis set (all randomized patients who received at least one dose of study drug). A repeated measures model was used to analyze the primary endpoint.

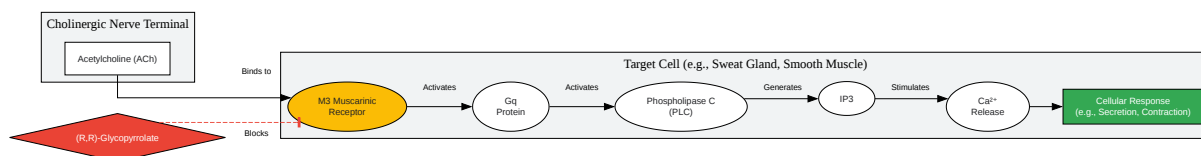
GOLDEN-3 and GOLDEN-4 Trials (COPD)

- Study Design: Replicate 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[\[12\]](#)
- Patient Population: Patients with moderate-to-very-severe COPD.[\[13\]](#)
- Intervention: Patients were randomized (1:1:1) to receive nebulized glycopyrrolate (25 µg or 50 µg twice daily) or a placebo.[\[13\]](#)
- Primary Endpoint: Change from baseline in trough FEV1 at week 12.[\[13\]](#)
- Secondary Endpoints: Included change from baseline in forced vital capacity (FVC) and health status measured by the St. George's Respiratory Questionnaire (SGRQ) at week 12.[\[13\]](#)
- Statistical Analysis: Efficacy was analyzed in the intent-to-treat population. A mixed model for repeated measures was used to analyze the primary and key secondary endpoints.[\[14\]](#)

Visualizing the Mechanism and Workflow Signaling Pathway of Glycopyrrolate

Glycopyrrolate exerts its effects by blocking the action of acetylcholine on muscarinic receptors. In target tissues like sweat glands and bronchial smooth muscle, this leads to a reduction in

glandular secretion and smooth muscle contraction.

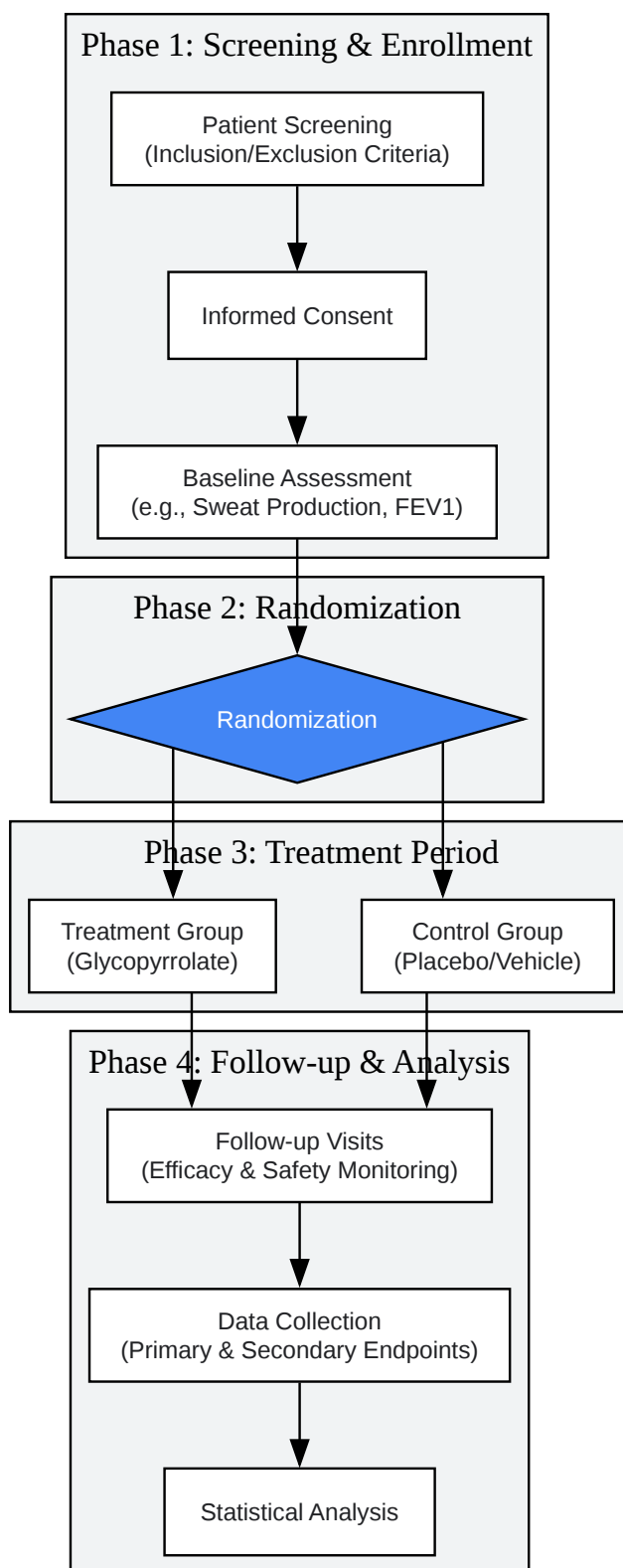


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Glycopyrrolate's antagonistic action on the M3 muscarinic receptor signaling cascade.

Clinical Trial Workflow

The general workflow for the pivotal clinical trials of glycopyrrolate follows a standard randomized controlled trial design.



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A generalized workflow for the pivotal clinical trials of glycopyrrolate.

Safety and Tolerability

Across clinical trials, glycopyrrolate has been generally well-tolerated. The most common adverse events are consistent with its anticholinergic mechanism of action.

Common Adverse Events (Topical Glycopyrrolate for Hyperhidrosis):

- Dry mouth
- Mydriasis (dilated pupils)
- Application site pain
- Headache
- Urinary hesitation

Common Adverse Events (Inhaled Glycopyrrolate for COPD):

- Dry mouth
- Upper respiratory tract infection
- Nasopharyngitis
- Urinary tract infection

Serious adverse events have been reported to be infrequent and comparable between glycopyrrolate and placebo groups in major clinical trials.

Conclusion

While a direct meta-analysis of **(R,R)-Glycopyrrolate** is not currently available, the extensive clinical trial data for the racemic mixture provides robust evidence for its efficacy and safety in the treatment of primary axillary hyperhidrosis and COPD. Preclinical data strongly suggest that the (R,R)-enantiomer is the primary driver of this clinical activity. Future research focusing on the clinical effects of the purified (R,R)-enantiomer could provide further insights into optimizing therapy with this potent anticholinergic agent.

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